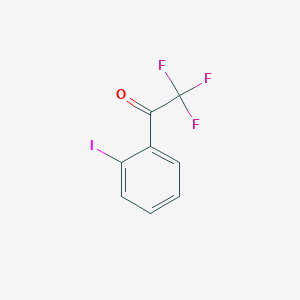

2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone

Description

Significance of Trifluoromethyl Ketones as Versatile Synthons in Chemical Research

Trifluoromethyl ketones (TFMKs) are a class of organic compounds characterized by a trifluoromethyl group (CF₃) attached to a ketone. ontosight.ai This structural feature imparts unique chemical and physical properties that distinguish them from their non-fluorinated analogs. The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the adjacent carbonyl group, making TFMKs valuable synthetic intermediates. ontosight.ai

The introduction of fluorine atoms into organic molecules can lead to substantial changes in their biological properties, bioavailability, and metabolic stability, a strategy widely employed in drug design. nih.gov TFMKs, in particular, are recognized as valuable synthetic targets and building blocks for creating fluorinated pharmaceuticals. researchgate.netbeilstein-journals.org They can act as mimics of the tetrahedral transition state in the enzymatic hydrolysis of esters and amides and serve as effective metal chelators in enzyme inhibitors. nih.govbeilstein-journals.org Their applications extend to agrochemistry, where they have been investigated as potential insecticides and herbicides, and to materials science for the synthesis of fluorinated polymers. ontosight.ai The synthesis of TFMKs can be achieved through various methods, including the trifluoromethylation of esters using reagents derived from fluoroform (HCF₃), an economical industrial byproduct. beilstein-journals.orgbeilstein-journals.org

Role of Iodoaryl Moieties in Modern Organic Transformations and Catalysis

Iodoaryl moieties are organic compounds containing an iodine atom bonded to an aromatic ring. The carbon-iodine bond is the least stable among the carbon-halogen bonds, making iodoarenes highly reactive and thus excellent substrates in a variety of organic transformations, particularly in metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental to the synthesis of complex organic molecules. nih.gov

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, for which palladium-catalyzed systems are extensively used. nih.govresearchgate.netnih.gov The reliability and versatility of these methods have made them indispensable in medicinal chemistry for drug discovery and development, allowing for the rapid synthesis of compound libraries to explore structure-activity relationships. nih.gov Hypervalent iodine compounds have also gained prominence as versatile, environmentally benign reagents that can act as oxidants and facilitate a range of oxidative coupling reactions catalyzed by various transition metals. frontiersin.org

Strategic Importance of Integrating Trifluoromethyl and Iodo Substituents in Molecular Design

The integration of both a trifluoromethyl group and an iodo substituent into a single molecular scaffold, as seen in 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone, offers a powerful dual-functionality strategy in molecular design. This combination leverages the distinct advantages of each group to create a highly versatile chemical building block.

The trifluoromethyl group is a key functionality in pharmaceutical and agrochemical development. bohrium.com Its incorporation can significantly enhance a molecule's lipophilicity, which can improve membrane permeability and bioavailability. mdpi.comresearchgate.net Furthermore, the CF₃ group's strong electron-withdrawing nature can increase metabolic stability by blocking sites susceptible to oxidative metabolism, thereby extending the half-life of a drug candidate. mdpi.comhovione.com

Current Research Landscape Pertaining to 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone and Related Compounds

The research landscape for 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone and its structural relatives is primarily centered on their use as intermediates in the synthesis of more complex, high-value molecules. While specific studies on the ortho-iodo isomer are part of a broader interest, significant research has been conducted on related halogenated trifluoroacetophenones, demonstrating their utility.

These compounds are key precursors for creating trifluoromethyl-substituted heterocyclic compounds, which are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.netorganic-chemistry.orgnih.gov For instance, related compounds like 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) are used as intermediates in the synthesis of pesticides. chemicalbook.comgoogle.com The synthesis of these building blocks often involves methodologies like the Friedel-Crafts acylation of halogenated benzenes with trifluoroacetic anhydride (B1165640) or related reagents. google.com

The table below showcases a selection of related trifluoroacetophenone derivatives, highlighting the variations in substitution patterns that are being explored for different synthetic purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Area |

| 2,2,2-Trifluoro-1-phenylethanone | 434-45-7 | C₈H₅F₃O | 174.12 | General building block in organic synthesis nist.govchemspider.com |

| 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | 23516-84-9 | C₈H₄F₃IO | 300.02 | Intermediate for pharmaceuticals and organic materials cymitquimica.comchemscene.comchemspider.com |

| 1-(2-Fluoro-5-iodophenyl)ethanone | 1159512-66-9 | C₈H₆FIO | 264.04 | Building block for substituted aromatic compounds bldpharm.com |

| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 394-59-2 | C₉H₇F₃O | 188.15 | Intermediate in chemical synthesis sigmaaldrich.com |

| 2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethanone | 886371-44-4 | C₈H₂Cl₃F₃O | 277.46 | Precursor for complex chlorinated aromatics nih.gov |

| 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 158401-00-4 | C₈H₂Cl₃F₃O | 277.46 | Intermediate for the vermifuge Lotilaner chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

The synthetic utility of these compounds is often demonstrated in their conversion to other valuable intermediates. For example, nucleophilic aromatic substitution reactions can be used to replace one halogen with another, such as converting a trichlorophenyl derivative into a dichloro-fluoro-phenyl compound, further expanding the diversity of available building blocks. google.com

Overview of the Research Outline Structure and Key Areas of Investigation

This article systematically examines the chemical significance of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone by deconstructing its molecular architecture. The initial sections establish the individual importance of trifluoromethyl ketones as versatile synthons and iodoaryl systems as key players in modern catalytic transformations. Subsequently, the strategic advantage of combining these two moieties within a single molecule is explored, highlighting its impact on molecular design in medicinal and agrochemical chemistry. The discussion then moves to the current research involving this compound and its close analogs, illustrating their practical application as synthetic intermediates. This structured approach provides a comprehensive understanding of the compound's value and potential in contemporary organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSJWBOJVICIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,2 Trifluoro 1 2 Iodo Phenyl Ethanone and Analogous Structures

Direct Synthetic Routes via Trifluoromethylation Strategies

Trifluoromethylation strategies involve the direct introduction of a CF3 group into an organic molecule. These routes are highly sought after for their efficiency and are often categorized by the nature of the trifluoromethylating agent (nucleophilic, electrophilic, or radical). For the synthesis of ketones from carboxylic acid derivatives, nucleophilic trifluoromethylation is the most pertinent approach.

Nucleophilic trifluoromethylation involves the reaction of a "CF3-" synthon with an electrophilic carbon center, such as the carbonyl carbon of a carboxylic acid derivative. A primary challenge in this field is the inherent instability of the trifluoromethyl anion (CF3-), which can readily decompose to difluorocarbene (:CF2) and a fluoride (B91410) ion (F-). beilstein-journals.org Consequently, reagents have been developed that act as stable and effective "CF3-" equivalents.

Fluoroform (HCF3), a potent greenhouse gas, has been developed as an economical and atom-efficient source for the trifluoromethyl group. beilstein-journals.org Its direct use as a nucleophilic trifluoromethylating agent requires strong basic conditions to deprotonate the highly acidic C-H bond. A combination of fluoroform with a strong base like potassium hexamethyldisilazide (KHMDS) in a solvent such as triglyme (B29127) has proven effective for the conversion of esters into trifluoromethyl ketones. beilstein-journals.org This method provides a straightforward pathway to various aryl and alkyl trifluoromethyl ketones in good yields. beilstein-journals.org The reaction proceeds by generating the trifluoromethyl anion, which then attacks the carbonyl of the ester.

Trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is one of the most versatile and widely utilized reagents for nucleophilic trifluoromethylation. sigmaaldrich.comgoogle.comwikipedia.org It serves as a stable and convenient source of the trifluoromethyl nucleophile. google.com The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), which attacks the silicon atom to release the trifluoromethyl anion. sigmaaldrich.com This "naked" CF3- anion then attacks the electrophilic carbonyl carbon of a carboxylic acid derivative (like an aldehyde or ketone derived from the acid). An anionic chain reaction propagates as the resulting alkoxide is silylated by another molecule of the Ruppert-Prakash reagent, regenerating the active trifluoromethyl anion. wikipedia.org

Carboxylic acid derivatives such as esters, acyl chlorides, and Weinreb amides are excellent substrates for conversion to trifluoromethyl ketones using nucleophilic trifluoromethylating agents.

Esters : Methyl esters are readily available and can be effectively converted to trifluoromethyl ketones using reagents like fluoroform under basic conditions. beilstein-journals.org The Ruppert-Prakash reagent can also be employed, often requiring the ester to be reduced to the aldehyde first for optimal reactivity.

Acyl Chlorides : Acyl chlorides are highly reactive electrophiles. Their reaction with a trifluoromethyl nucleophile generated from the Ruppert-Prakash reagent or other sources provides a direct and efficient route to the corresponding trifluoromethyl ketone. The high reactivity of the acyl chloride ensures a rapid reaction.

Weinreb Amides : N-methoxy-N-methylamides, or Weinreb amides, are particularly useful substrates for this transformation. When a trifluoromethyl nucleophile adds to a Weinreb amide, it forms a stable, chelated tetrahedral intermediate. This intermediate does not collapse until an acidic workup is performed, which prevents the common problem of over-addition to form a tertiary alcohol. This method offers high yields and excellent control over the reaction.

An alternative synthetic strategy involves forming the bond between the aromatic ring and the keto group through an acylation reaction. This is a classic approach in aromatic chemistry.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution. In this context, iodobenzene (B50100) can be acylated using a trifluoroacetylating agent. Trifluoroacetic anhydride (B1165640) (TFAA) can serve as both the acylating agent and, in some cases, the catalyst for the reaction with electron-rich aromatic compounds. jlu.edu.cngoogle.com For less reactive substrates like iodobenzene, a strong Lewis acid catalyst such as aluminum chloride (AlCl3) is typically required to generate the highly electrophilic trifluoroacetyl cation (CF3CO+). This cation then attacks the iodobenzene ring. The iodine atom is an ortho-, para-directing group, leading to a mixture of isomers, with the para-substituted product often predominating due to steric hindrance. However, the reaction can be influenced by the presence of other reagents and specific conditions. rsc.org

Table 1: Summary of Synthetic Methodologies

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Nucleophilic Trifluoromethylation | 2-Iodobenzoic acid methyl ester | Fluoroform (HCF3), KHMDS | Direct conversion of the ester to the trifluoromethyl ketone using an economical CF3 source. beilstein-journals.org |

| Nucleophilic Trifluoromethylation | 2-Iodobenzaldehyde or 2-Iodobenzoyl chloride | Ruppert-Prakash Reagent (TMSCF3), Fluoride initiator (e.g., TBAF) | A versatile method using a stable CF3 equivalent to react with a highly electrophilic carbonyl. sigmaaldrich.comwikipedia.org |

| Friedel-Crafts Acylation | Iodobenzene | Trifluoroacetic anhydride (TFAA), Lewis Acid (e.g., AlCl3) | Electrophilic aromatic substitution where a trifluoroacetyl group is added to the iodoarene ring. google.comresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone | C8H4F3IO |

| Aluminum chloride | AlCl3 |

| Difluorocarbene | CF2 |

| Fluoroform | HCF3 |

| Iodobenzene | C6H5I |

| Potassium hexamethyldisilazide | C6H18KNSi2 |

| Tetrabutylammonium fluoride | C16H36FN |

| Trifluoroacetic anhydride | C4F6O3 |

| Triglyme | C8H18O4 |

| Trimethyl(trifluoromethyl)silane | C4H9F3Si |

Acylation Reactions of Iodoarenes

Palladium-Catalyzed Carbonylation of Aryl Iodides

Palladium-catalyzed carbonylation of aryl halides represents a powerful tool for the synthesis of ketones and other carboxylic acid derivatives. nih.gov This methodology has seen extensive development since its initial discovery, leading to a wide array of palladium catalysts suitable for various carbonylative transformations. nih.gov These reactions are crucial in the production of intermediates for pharmaceuticals, agrochemicals, and other industrial products. nih.gov

In the context of synthesizing trifluoroacetylated aromatic compounds, a palladium-catalyzed carbonylative coupling of aryl iodides with a suitable trifluoroacetyl source can be envisioned. While direct trifluoroacetylation via carbonylation is less common, related methodologies highlight the versatility of this approach. For instance, a palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides has been developed, showcasing the utility of palladium in forming C-CF3 bonds. nih.gov This process is believed to proceed through a Pd(IV) intermediate. nih.gov

Furthermore, palladium catalysis is employed in the carbonylative cyclization of aryl iodides with other functional groups, demonstrating the broad applicability of this reaction class in constructing complex molecules. researchgate.netrsc.org The efficiency of these reactions often depends on the choice of catalyst, base, and solvent, with research focusing on developing recyclable and highly active catalytic systems. researchgate.net

Halogen Exchange Reactions for Fluorine Introduction

The introduction of fluorine atoms, particularly the trifluoromethyl group, is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. wikipedia.org Halogen exchange (Halex) reactions provide a pathway to convert other halogens to fluorine. chemrxiv.org While traditionally used for radiofluorination, the principles can be applied to non-radioactive syntheses. researchgate.net

Iron-catalyzed halogen exchange of trifluoromethyl arenes has been demonstrated, allowing for the conversion of C-F bonds to other C-X bonds (where X = Cl, Br, I). chemrxiv.org This transformation is valuable as the heavier halides are more versatile synthetic handles. chemrxiv.org The reverse reaction, converting a different halogen to fluorine, is also a key strategy. The Swarts reaction, for example, is a classic method for introducing fluorine via halogen exchange using antimony trifluoride.

More contemporary methods for introducing trifluoromethyl groups often involve trifluoromethylating agents. nih.gov These can be nucleophilic, electrophilic, or radical in nature. For instance, the Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent. chemrxiv.org Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, are also prominent in modern organic synthesis.

Indirect Synthetic Pathways and Precursor Transformations

Indirect methods, which involve the transformation of pre-functionalized precursors, offer alternative and often advantageous routes to the target compound.

Oxidation of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanols and Related Trifluoromethyl Carbinols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For the synthesis of 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone, the corresponding secondary alcohol, 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanol, serves as a direct precursor.

A variety of oxidizing agents can be employed for this conversion. Hypervalent iodine reagents, such as those based on [bis(trifluoroacetoxy)iodo]perfluoroalkanes, have proven effective for the oxidation of secondary alcohols to ketones. researchgate.net These reagents are often recyclable, adding a green chemistry aspect to the synthesis. researchgate.net The reaction conditions are typically mild, and the presence of additives like KBr can activate the reagent and accelerate the reaction. researchgate.net

The synthesis of the precursor alcohol can be achieved through methods like the 1,2-addition of a trifluoromethyl nucleophile to the corresponding aldehyde. The Ruppert-Prakash reagent is commonly used for this purpose. chemrxiv.org

Derivatization of 2,2-Difluoro-2-iodoacetophenones

Trifluoromethyl ketones are valuable building blocks due to the unique properties conferred by the trifluoromethyl group. researchgate.net The derivatization of related fluorinated ketones, such as 2,2-difluoro-2-iodoacetophenones, can provide a pathway to trifluoromethyl ketones.

The chemistry of α,α-difluoromethyl ketones is an active area of research, with methods being developed for their synthesis and functionalization. fluorine1.ru For example, the deprotonation of α,α-difluoromethyl ketones can generate difluoroenolates, which can then be trapped with various electrophiles. researchgate.net While not a direct conversion to a trifluoromethyl ketone, this highlights the reactivity of the difluoromethylene unit.

A more direct approach could involve the conversion of the iodo group in a 2,2-difluoro-2-iodoacetophenone to a trifluoromethyl group. This would likely require specialized fluorinating agents and conditions.

Regioselective Trifluoromethylation in Substituted Aromatic Systems

The direct introduction of a trifluoromethyl group onto an aromatic ring is a highly sought-after transformation. researchgate.netacs.org Achieving regioselectivity, especially in the presence of other substituents, is a key challenge. nih.gov

Several strategies for regioselective trifluoromethylation have been developed. "Programmed trifluoromethylation" utilizes a pre-existing functional group, such as a halide or boronic acid, to direct the trifluoromethyl group to a specific position. nih.gov This is a powerful approach for controlling the regiochemical outcome.

Alternatively, "innate trifluoromethylation" of a C-H bond can be achieved, often through radical-based methods. nih.gov Controlling the regioselectivity in these reactions can be challenging, but the use of directing groups or additives like cyclodextrins can influence the position of trifluoromethylation. nih.govelsevierpure.com Cyclodextrins can encapsulate the substrate, thereby sterically guiding the incoming trifluoromethyl radical to a specific C-H bond. nih.govelsevierpure.com

For the synthesis of 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone, a regioselective trifluoromethylation of an iodo-substituted acetophenone (B1666503) precursor could be a viable, albeit challenging, route.

Optimization and Scope of Synthetic Protocols

For palladium-catalyzed carbonylations, optimization often involves screening different palladium sources, ligands, bases, and solvents. The development of heterogeneous catalysts that can be easily recovered and reused is an important area of research. researchgate.net The substrate scope of these reactions is generally broad, tolerating a wide variety of functional groups on the aryl halide. nih.gov

In halogen exchange reactions, the choice of fluorinating agent and reaction conditions is critical. For nucleophilic fluorination, the reactivity of the substrate and the stability of any intermediates play a significant role. The development of new and more effective fluorinating agents continues to expand the scope of these reactions. organic-chemistry.org

The oxidation of alcohols is a well-established transformation, and numerous methods are available. Optimization for a specific substrate like 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanol would involve selecting an oxidant that provides high yield and selectivity without affecting the iodo or trifluoromethyl groups. The scope of many modern oxidation protocols is extensive, covering a wide range of aliphatic and benzylic alcohols. researchgate.net

Regioselective trifluoromethylation methods are constantly being refined to improve their selectivity and expand their substrate scope. chemrxiv.org The development of new catalysts and directing groups is key to advancing this field. nih.gov The ability to introduce a trifluoromethyl group at a late stage in a synthesis is particularly valuable for the preparation of complex molecules. researchgate.netresearchgate.net

Table of Reaction Parameters for Selected Synthetic Methodologies

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, etc. | nih.gov |

| Ligand | Phosphines (e.g., PPh₃, dppf) | researchgate.net |

| CO Source | CO gas, Mo(CO)₆, TFBen | researchgate.netrsc.org |

| Base | Amines (e.g., Et₃N, DIPEA), Carbonates (e.g., K₂CO₃) | researchgate.net |

| Solvent | Toluene, DMSO, DMF, 2-MeTHF | researchgate.net |

| Temperature | 50-120 °C | researchgate.net |

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Oxidant | RfnI(OCOCF₃)₂, PCC, PDC, Swern, DMP | researchgate.net |

| Solvent | DCM, Acetone, Aqueous systems | researchgate.net |

| Additive | KBr (for hypervalent iodine reagents) | researchgate.net |

| Temperature | Room Temperature to Reflux | researchgate.net |

| Parameter | Typical Conditions | Reference |

|---|---|---|

| CF₃ Source | Togni's reagent, Umemoto's reagent, CF₃SO₂Na | nih.gov |

| Initiator/Catalyst | Photocatalyst, Metal catalyst (e.g., Cu, Ag) | nih.gov |

| Solvent | DCM, Acetonitrile, Acetone/Water | nih.gov |

| Additive | Cyclodextrins (for regioselectivity) | nih.govelsevierpure.com |

| Temperature | Room Temperature | nih.gov |

Impact of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the trifluoroacetylation of iodinated aromatic compounds are highly dependent on the specific reaction conditions employed. Key parameters that influence the outcome include the choice of catalyst, solvent, temperature, and the nature of the trifluoroacetylating agent.

Catalyst Selection: Lewis acids are commonly employed to catalyze Friedel-Crafts acylation reactions. For the trifluoroacetylation of iodoarenes, the strength of the Lewis acid can significantly impact the reaction's success. While strong Lewis acids like aluminum chloride (AlCl₃) are traditional catalysts for Friedel-Crafts reactions, their use with substrates bearing sensitive functional groups can lead to side reactions or decomposition. Alternative catalysts, such as trifluoroacetic acid, have been explored. For instance, trifluoroacetic acid and/or trifluoroacetic anhydride can catalyze the Friedel-Crafts acylation of aromatic compounds with carboxylic acids or anhydrides. google.compatsnap.com This method offers the advantage of catalyst recyclability and can be performed without additional solvents. google.com

Solvent and Temperature: The choice of solvent is critical as it can influence the solubility of reactants and the reactivity of the catalytic system. For reactions involving trifluoroacetic anhydride, common solvents like dichloromethane (B109758) or dichloroethane are often used. The reaction temperature also plays a crucial role in controlling the reaction rate and selectivity. In some cases, reactions can be conducted at room temperature, while others may require heating to achieve a reasonable conversion. patsnap.com For less reactive aromatic compounds, higher temperatures (100-110°C) or microwave heating may be necessary to drive the reaction to completion. google.com

Trifluoroacetylating Agent: Trifluoroacetic anhydride is a common and effective reagent for introducing the trifluoroacetyl group. Its high reactivity, often enhanced by the presence of a Lewis acid or a Brønsted acid like trifluoroacetic acid, facilitates the electrophilic aromatic substitution.

The interplay of these factors is critical in optimizing the synthesis of 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone. For example, the acylation of anisole (B1667542) with acetic anhydride in the presence of trifluoroacetic acid can achieve a 100% conversion rate at room temperature within 1.5 hours. patsnap.com However, for less activated substrates, more forcing conditions might be required. The specific conditions for the trifluoroacetylation of 2-iodo-substituted benzenes would necessitate careful optimization to maximize the yield of the desired ortho-substituted product while minimizing potential side reactions such as deiodination or isomerization.

Table 1: Effect of Reaction Conditions on Friedel-Crafts Acylation Catalyzed by Trifluoroacetic Acid. patsnap.com

Substrate Scope and Functional Group Tolerance in the Presence of Ortho-Iodo Substitution

The presence of an ortho-iodo substituent introduces specific challenges and considerations for the trifluoroacetylation of aromatic rings. The bulky iodine atom can exert steric hindrance, potentially affecting the rate and regioselectivity of the acylation reaction. Furthermore, the iodo group is a deactivating substituent, which can make the aromatic ring less susceptible to electrophilic attack compared to unsubstituted or activated benzene (B151609) derivatives.

Substrate Scope: The scope of substrates amenable to trifluoroacetylation in the presence of an ortho-iodo group is an area of active investigation. Generally, electron-rich aromatic compounds are more reactive in Friedel-Crafts acylations. patsnap.com Therefore, 2-iodo-substituted benzenes bearing electron-donating groups (e.g., methoxy (B1213986), methyl) would be expected to undergo trifluoroacetylation more readily than those with electron-withdrawing groups. The successful iodination of various aromatic compounds, including those with methoxy or methyl substituents, using N-iodosuccinimide and catalytic trifluoroacetic acid suggests that iodoarenes with a range of electronic properties can be prepared and potentially used as substrates for subsequent trifluoroacetylation. organic-chemistry.org

Functional Group Tolerance: A key aspect of any synthetic methodology is its tolerance for various functional groups. In the context of synthesizing 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone and its analogs, the reaction conditions must be compatible with the iodo substituent and any other functional groups present on the aromatic ring. Palladium-catalyzed reactions involving trifluoroacetimidoyl chlorides have shown tolerance for halogen substituents (F, Cl, Br), although with lower efficiency. nih.gov This suggests that while challenging, reactions involving halogenated substrates are feasible.

The development of robust trifluoroacetylation methods with broad functional group tolerance is crucial for the synthesis of complex molecules. For instance, in palladium-catalyzed reactions, both electron-donating and electron-withdrawing groups on the aryl moiety of trifluoroacetimidoyl chlorides are tolerated, leading to the formation of various 2-CF3-indole products. nih.gov This indicates that the electronic nature of the substrate can be varied, although it may impact the reaction yield.

Table 2: Substrate Scope of Trifluoroacetimidoyl Chlorides in a Palladium-Catalyzed Reaction. nih.gov

The data in Table 2, while not a direct trifluoroacetylation, provides insight into the tolerance of various substituted aryl halides in related transformations. It demonstrates that substrates with both electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., fluoro, chloro, bromo) groups can participate, albeit with varying yields. This suggests that a systematic study of the trifluoroacetylation of a diverse range of ortho-iodo-substituted arenes would be necessary to fully delineate the scope and limitations of this transformation.

Chemical Reactivity and Mechanistic Studies of 2,2,2 Trifluoro 1 2 Iodo Phenyl Ethanone

Reactions Involving the Ketone Carbonyl Group

The chemistry of 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone is dominated by the reactivity of its ketone functional group. The adjacent trifluoromethyl group profoundly enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones, and for 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone, this reactivity is significantly amplified. The inductive effect of the three fluorine atoms creates a substantial partial positive charge on the carbonyl carbon, facilitating the addition of a wide range of nucleophiles.

The reduction of the carbonyl group in 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone to a secondary alcohol, 2,2,2-Trifluoro-1-(2-iodophenyl)ethanol, is a fundamental transformation. This conversion is readily achieved using common hydride reducing agents. Trifluoromethyl ketones, in general, are known to be rapidly metabolized in vivo to their corresponding inactive trifluoromethyl alcohols, a reaction that underscores their susceptibility to reduction. nih.govnih.gov

Standard laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Table 1: Typical Conditions for the Reduction of Trifluoromethyl Ketones

| Reducing Agent | Solvent(s) | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temp., followed by aqueous workup | Secondary Alcohol |

This table presents generalized conditions for the reduction of ketones. Specific conditions for 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone may vary.

A noteworthy characteristic of trifluoromethyl ketones is their propensity to form stable hydrates (gem-diols) in the presence of water. The strong electron-withdrawing trifluoromethyl group destabilizes the carbonyl group and promotes the nucleophilic addition of water. nih.govnih.gov This equilibrium often lies significantly towards the hydrate (B1144303) form. nih.govnih.gov

The formation of the gem-diol, 2,2,2-Trifluoro-1-(2-iodophenyl)ethane-1,1-diol, is a reversible process. The stability of this hydrate is a key factor in the compound's chemical and biological behavior. For instance, the hydrate form can prevent the metabolic reduction of the ketone to the alcohol in vivo. nih.govnih.gov The increased stability of the hydrate is attributed to the electron-withdrawing nature of the adjacent trifluoromethyl group. nih.govnih.gov

Table 2: Hydration of Ketones

| Ketone | Equilibrium | Stability of Hydrate |

| Acetone | Favors Ketone | Unstable |

| Formaldehyde | Favors Hydrate | Stable |

| Trifluoromethyl Ketones | Favors Hydrate | Stable |

This table provides a qualitative comparison of hydrate stability for different ketone types.

Enolate Chemistry and Alpha-Functionalization

While the trifluoromethyl group lacks alpha-protons for deprotonation, the possibility of forming related enolate-type structures, such as α,α-difluoroenolates through reductive processes, opens avenues for carbon-carbon bond formation.

While direct deprotonation to form an enolate is not possible for 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone due to the absence of α-hydrogens, related α,α-difluoroenolates can be generated from analogous α,α-difluoro-α-haloketones. For instance, studies on 2-iodo-2,2-difluoroacetophenones have shown that treatment with reagents like lithium triethylborohydride can promote the formation of α,α-difluoroenolates. This suggests that under specific reductive conditions, it might be possible to generate similar reactive intermediates from the subject compound, although this would involve the loss of a fluoride (B91410) ion.

The formation of enolates or enolate equivalents is a prerequisite for aldol-type and self-condensation reactions. In these reactions, the enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of another ketone molecule. wikipedia.orgwikipedia.org For a compound like 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone, a self-condensation reaction would require the in situ generation of a nucleophilic species, as it cannot form a traditional enolate.

If an α,α-difluoroenolate of 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone were to be generated, it could potentially undergo a self-condensation reaction. In this scenario, one molecule's enolate would attack the carbonyl group of a second molecule, leading to a dimeric β-hydroxy ketone structure after protonation. Such reactions are a powerful tool for constructing larger, more complex molecules. wikipedia.orgwikipedia.org

Transformations of the Trifluoromethyl Moiety

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, making it a key site for various chemical transformations.

Nucleophilic Displacement Reactions

The high electrophilicity of the carbonyl carbon, enhanced by the trifluoromethyl group, makes it susceptible to attack by nucleophiles. While direct displacement of the fluoride atoms is challenging due to the strength of the C-F bond, reactions can occur at the carbonyl group. For instance, nucleophilic addition to the carbonyl is a common pathway. Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) are widely used for the nucleophilic trifluoromethylation of carbonyl compounds, which proceeds via a hypervalent silicon intermediate. researchgate.net This type of reaction underscores the capacity of the carbonyl group in trifluoromethyl ketones to engage with various nucleophiles, leading to the formation of trifluoromethylated carbinols. researchgate.net

Defluorinative Transformations to Diverse Fluorinated Compounds

Recent advancements have enabled the selective transformation of the trifluoromethyl group into other valuable fluorinated moieties. These defluorinative functionalizations provide access to compounds that are otherwise difficult to synthesize. acs.org One strategy involves the reaction of trifluoromethyl ketones with phosphine (B1218219) oxides, which, through a phospha-Brook rearrangement and subsequent β-fluoride elimination, can lead to difluoromethyl intermediates. researchgate.net These intermediates can then undergo further reactions like α-arylation, allylation, or aldol-type reactions. researchgate.net

Another approach involves a silver carbene-initiated intramolecular cascade process that functionalizes both the C-F bond and the carbonyl group simultaneously, providing a direct route to medicinally relevant α,α-difluoroimines. chemrxiv.org Base-mediated defluorination strategies have also been developed, which can proceed through the generation of a difluoroquinone methide intermediate, leading to the synthesis of monofluorinated heterocyclic compounds. acs.org These methods highlight the growing potential of using readily available trifluoromethyl ketones as precursors to a diverse range of partially fluorinated molecules. chemrxiv.orgjst.go.jp

Reactivity at the Aryl Iodide Center

The carbon-iodine bond in 2,2,2-trifluoro-1-(2-iodophenyl)-ethanone is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

The aryl iodide moiety readily participates in various palladium-catalyzed carbon-carbon bond-forming reactions. The Heck reaction, for example, couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a powerful tool for creating substituted alkenes. wikipedia.org

Beyond the Heck reaction, a broad range of palladium-catalyzed cross-coupling reactions are applicable. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. researchgate.netmdpi.comsigmaaldrich.com For instance, coupling with organoboronic acids (Suzuki coupling) or organozinc reagents allows for the introduction of new aryl or alkyl groups at the iodine-bearing carbon. The efficiency and functional group tolerance of these reactions make them highly valuable in synthetic chemistry. cas.cn

Table 1: Examples of Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Alkene |

| Suzuki Coupling | Organoboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl Compound |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkynes |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl/Vinylarene |

The formation of carbon-heteroatom bonds is another critical application of the aryl iodide functionality, most notably through the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the aryl iodide with primary or secondary amines to form aryl amines. wikipedia.orgorganic-chemistry.orglibretexts.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.orgrsc.org

Similarly, carbon-sulfur bonds can be formed through analogous palladium-catalyzed thiolations. wikipedia.org These reactions typically involve coupling the aryl iodide with thiols or thiophenols to produce aryl thioethers. These methods provide efficient routes to important structural motifs found in pharmaceuticals and materials science.

Table 2: Examples of Palladium-Catalyzed C-Heteroatom Bond Forming Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Aryl Amine |

| C-S Coupling (Thiolation) | Thiol/Thiophenol | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., K₃PO₄) | Aryl Thioether |

| C-O Coupling (Etherification) | Alcohol/Phenol | Pd(OAc)₂, Ligand, Base (e.g., Cs₂CO₃) | Diaryl Ether/Alkyl Aryl Ether |

Hypervalent Iodine Chemistry

The presence of an iodine atom on the phenyl ring of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone is a gateway to the versatile field of hypervalent iodine chemistry. This area of chemistry allows for the transformation of the otherwise unreactive C-I bond into a highly reactive functional group, enabling a variety of synthetic transformations.

Oxidative Activation to λ³- and λ⁵-Iodanes

Iodoarenes, such as 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone, can be oxidized to form hypervalent iodine compounds, specifically λ³-iodanes (iodine(III)) and λ⁵-iodanes (iodine(V)). The trifluoroacetyl group, being strongly electron-withdrawing, influences the ease of oxidation and the reactivity of the resulting hypervalent iodine species.

The synthesis of λ³-iodanes from iodoarenes is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a carboxylic acid. For instance, the treatment of an iodoarene with m-CPBA in acetic acid can yield the corresponding (diacetoxyiodo)arene. organic-chemistry.org Alternatively, sodium percarbonate can be used as a safe and effective oxidant for this transformation. nih.gov Another common oxidant is sodium periodate (B1199274), which can be used to synthesize (diacetoxyiodo)arenes in a mixture of acetic anhydride (B1165640) and acetic acid. nih.gov

A general representation of the oxidation of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone to a λ³-iodane is depicted below:

Figure 1: General scheme for the oxidation of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone to a (diacetoxyiodo)arene.

Figure 1: General scheme for the oxidation of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone to a (diacetoxyiodo)arene.Further oxidation of λ³-iodanes or direct oxidation of iodoarenes under more forcing conditions can lead to the formation of λ⁵-iodanes. For example, the oxidation of 2-iodobenzoic acid with sodium periodate in a sodium bicarbonate solution, followed by acidification, yields 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxide, a well-known λ⁵-iodane. nih.gov

Ligand Exchange Processes in Iodanes

Once formed, the ligands on the hypervalent iodine center of λ³-iodanes derived from 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone can be readily exchanged. This process is crucial for tuning the reactivity of the hypervalent iodine reagent and for introducing a variety of functional groups. The exchange of ligands is typically driven by the formation of a more stable species or by the use of an excess of the incoming ligand. princeton.edusemanticscholar.org

For example, the acetate (B1210297) ligands in a (diacetoxyiodo)arene can be replaced by other carboxylates, triflates, or even pseudohalides. semanticscholar.orgscripps.edu The solubility of hypervalent iodine reagents can also be modified through ligand exchange, which can be advantageous for their application in different solvent systems. researchgate.net

A representative table of common ligand exchange reactions is shown below:

| Starting Iodane Ligand | Reagent | Exchanged Ligand |

| Acetate | Trifluoroacetic acid | Trifluoroacetate |

| Acetate | Trimethylsilyl azide | Azide |

| Acetate | Trimethylsilyl triflate | Triflate |

| Trifluoroacetate | TMS-N₃ | Azide |

Table 1: Examples of Ligand Exchange Reactions on λ³-Iodanes.

Role in Metal-Free Arylation and Trifluoromethylation Reactions

Hypervalent iodine reagents derived from 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone are valuable precursors for metal-free arylation and trifluoromethylation reactions. researchgate.netnih.gov Diaryliodonium salts, a class of λ³-iodanes, are particularly effective arylating agents. diva-portal.org These salts can be synthesized from iodoarenes and arenes under oxidative conditions. The unsymmetrical nature of a diaryliodonium salt derived from 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone, where one aryl group is highly electron-deficient, can influence the chemoselectivity of the aryl group transfer.

In metal-free arylations, the diaryliodonium salt transfers one of its aryl groups to a nucleophile, with the other aryl group acting as a leaving group. The electron-deficient nature of the 2-(trifluoroacetyl)phenyl group would likely make it a poor group to be transferred, thus it could act as a non-transferable "dummy" ligand, facilitating the transfer of the other aryl group.

Furthermore, specialized hypervalent iodine reagents, known as Togni reagents, are widely used for electrophilic trifluoromethylation. researchgate.net These reagents are cyclic hypervalent iodine compounds bearing a trifluoromethyl group. While not directly synthesized from 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone, the principles of hypervalent iodine chemistry are central to their function. The development of novel trifluoromethylating agents based on the hypervalent iodine scaffold is an active area of research. researcher.life

Metal-Halogen Exchange Reactions (e.g., I/Mg-Exchange)

The iodine atom in 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone can be replaced by a metal, most commonly magnesium, through a metal-halogen exchange reaction. This reaction is a powerful tool for the formation of organometallic reagents, such as Grignard reagents, which are highly versatile intermediates in organic synthesis. mnstate.edu

The iodine/magnesium (I/Mg) exchange involves the reaction of the iodoarene with an alkylmagnesium halide, typically isopropylmagnesium chloride or bromide. This process is generally faster and occurs under milder conditions than the direct insertion of magnesium metal into the C-I bond. sci-hub.se

However, the formation of a Grignard reagent from 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone is expected to be challenging. The presence of the trifluoromethyl group can lead to instability of the resulting Grignard reagent. researchgate.net The trifluoromethyl group is a strong electron-withdrawing group, which can promote decomposition pathways of the organometallic intermediate. Studies on the formation of Grignard reagents from trifluoromethyl-substituted aryl halides have shown that these reagents can be highly exothermic and prone to decomposition, especially at higher concentrations. researchgate.net

A general scheme for the I/Mg exchange is shown below:

Figure 2: General scheme for the I/Mg exchange reaction of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone.

Figure 2: General scheme for the I/Mg exchange reaction of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone.Despite these challenges, if successfully formed, the resulting Grignard reagent would be a powerful nucleophile, capable of reacting with a wide range of electrophiles at the position of the original iodine atom.

Electrophilic Aromatic Substitution Reactions at the Iodinated Phenyl Ring

The phenyl ring of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone is subject to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring: the iodine atom and the trifluoroacetyl group.

Both the iodo group and the trifluoroacetyl group are deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene (B151609). The deactivating nature of the iodo group is due to its inductive electron-withdrawing effect, which outweighs its weak resonance electron-donating effect. The trifluoroacetyl group is a very strong deactivating group due to the powerful inductive effect of the three fluorine atoms and the resonance effect of the carbonyl group.

In terms of directing effects, the iodo group is an ortho, para-director, while the trifluoroacetyl group is a meta-director. This leads to a complex substitution pattern, where the position of the incoming electrophile will depend on the reaction conditions and the nature of the electrophile.

Considering the positions on the ring relative to the existing substituents:

Position 3: meta to iodine, ortho to the trifluoroacetyl group.

Position 4: para to iodine, meta to the trifluoroacetyl group.

Position 5: meta to iodine, para to the trifluoroacetyl group.

Position 6: ortho to iodine, meta to the trifluoroacetyl group.

Given the strong deactivating and meta-directing effect of the trifluoroacetyl group, electrophilic substitution is most likely to occur at position 4 or 6, which are meta to this group. The ortho, para-directing effect of the iodine atom would also favor substitution at these positions. Steric hindrance from the bulky iodo and trifluoroacetyl groups might disfavor substitution at the positions ortho to them (positions 3 and 6). Therefore, substitution at position 4 is a likely outcome.

An example of an electrophilic aromatic substitution reaction is nitration, which is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comyoutube.comcerritos.eduyoutube.com

The predicted major product of the nitration of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone is shown below:

Figure 3: Predicted major product of the electrophilic nitration of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone.

Figure 3: Predicted major product of the electrophilic nitration of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone.Integrated Reactivity and Chemoselectivity Studies

The molecule 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone possesses multiple reactive sites, leading to interesting questions of chemoselectivity in its reactions. The key reactive centers are:

The carbonyl group of the trifluoroacetyl moiety.

The carbon-iodine bond.

The aromatic ring.

The chemoselectivity of a given reaction will depend on the nature of the reagents and the reaction conditions.

Nucleophilic attack at the carbonyl group: Strong nucleophiles, such as Grignard reagents or hydride donors, are expected to preferentially attack the highly electrophilic carbonyl carbon. This reactivity is typical for ketones.

Reactions involving the C-I bond: As discussed, the C-I bond can be activated through oxidation to form hypervalent iodine species or undergo metal-halogen exchange. These transformations typically require specific reagents that are compatible with the carbonyl group. For example, the I/Mg exchange with isopropylmagnesium chloride is often performed at low temperatures to minimize side reactions with the carbonyl group.

Electrophilic aromatic substitution: As detailed in the previous section, the aromatic ring can react with strong electrophiles. The conditions for EAS (e.g., strong acids) are generally not conducive to nucleophilic attack at the carbonyl group.

A summary of the expected chemoselectivity is presented in the table below:

| Reagent Type | Primary Reactive Site | Expected Product Type |

| Strong Nucleophiles (e.g., R-MgX, NaBH₄) | Carbonyl Group | Tertiary or Secondary Alcohol |

| Oxidants (e.g., m-CPBA) + Acid | Iodine Atom | λ³-Iodane |

| Alkylmagnesium Halide (I/Mg exchange) | Iodine Atom | Grignard Reagent |

| Strong Electrophiles (e.g., NO₂⁺) | Aromatic Ring | Substituted Phenyl Ring |

Table 2: Predicted Chemoselectivity of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone.

The interplay of these reactive sites makes 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone a versatile building block in organic synthesis, allowing for sequential and selective functionalization of the molecule.

Competition Between Different Reactive Centers

The chemical reactivity of 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone is characterized by the presence of two primary reactive centers: the electrophilic carbonyl carbon of the trifluoromethyl ketone group and the carbon-iodine bond on the aromatic ring. The trifluoromethyl group, being strongly electron-withdrawing, significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. Simultaneously, the ortho-iodo substituent provides a site for various metal-catalyzed cross-coupling reactions.

The competition between these reactive centers is a critical aspect of the molecule's chemical behavior and is influenced by the nature of the reagents and reaction conditions. For instance, in the presence of strong nucleophiles, the reaction is likely to occur at the highly activated carbonyl group. Conversely, under conditions suitable for transition-metal catalysis, such as those involving palladium or copper catalysts, reactions at the carbon-iodine bond are favored.

Studies on related aryl trifluoromethyl ketones have shown that the course of the reaction can be directed towards one reactive site over the other. For example, in nucleophilic trifluoromethylation reactions to form trifluoromethyl ketones, the presence of various functional groups, including halogens like iodine, is tolerated under specific basic conditions, suggesting that the primary reaction occurs at the ester precursor rather than the halogenated ring. researchgate.net In the context of cross-coupling reactions, aryl iodides are well-known substrates for transformations such as copper-catalyzed trifluoromethylation, indicating the reactivity of the C-I bond. researchgate.net

The interplay between these two sites can also lead to tandem or sequential reactions where an initial transformation at one center is followed by a reaction at the other, enabling the synthesis of complex molecular architectures. The specific steric and electronic environment of 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone, with the bulky iodo group in the ortho position, can also influence the accessibility and reactivity of the carbonyl group, potentially leading to unique selectivity compared to its para-substituted isomer.

Investigation of Stereochemical Outcomes in Asymmetric Transformations

The prochiral nature of the carbonyl group in 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone makes it a suitable substrate for asymmetric transformations, leading to the formation of chiral tertiary alcohols. The investigation of stereochemical outcomes in such reactions is crucial for the synthesis of enantiomerically enriched compounds, which are of significant interest in medicinal and materials chemistry.

While specific studies on the asymmetric transformation of 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone are not extensively documented in the provided context, general principles derived from studies on analogous aryl trifluoromethyl ketones are highly relevant. The enantioselective addition of nucleophiles to the carbonyl group is a common strategy to induce chirality.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral trifluoromethylated alcohols. For instance, bifunctional organocatalysts have been employed in the vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethylarylketones. researchgate.net These catalysts can activate both the nucleophile and the electrophilic ketone, controlling the stereochemical outcome of the reaction.

The following table summarizes representative results from an asymmetric vinylogous aldol reaction of pyrazolones with various trifluoromethylarylketones, which can be considered analogous to the target compound.

| Entry | Trifluoromethylarylketone | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | 4'-Methyl-2,2,2-trifluoroacetophenone | 50 | >95:5 | 75 |

| 2 | 3',4'-Dichloro-2,2,2-trifluoroacetophenone | 59 | >95:5 | 84 |

| 3 | 2'-Methoxy-2,2,2-trifluoroacetophenone | 20 | >95:5 | 60 |

Data adapted from analogous systems to illustrate potential outcomes. researchgate.net

These results indicate that the electronic and steric properties of the substituents on the aromatic ring of the trifluoromethyl ketone can significantly influence the yield and enantioselectivity of the reaction. For 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone, the bulky ortho-iodo group would be expected to play a significant role in the stereochemical control of such transformations.

Catalytic Activity of Trifluoromethyl Ketones (General Concepts applicable to Analogs)

Organocatalytic Applications (e.g., Epoxidation of Alkenes)

Trifluoromethyl ketones, particularly aryl trifluoromethyl ketones, have been identified as highly effective organocatalysts for a variety of chemical transformations, with the epoxidation of alkenes being a prominent example. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, which is a key feature for their catalytic activity.

In the context of epoxidation, trifluoromethyl ketones act as precursors to catalytically active dioxiranes. The reaction typically utilizes an inexpensive and environmentally benign oxidant, such as hydrogen peroxide. The catalytic cycle involves the in situ formation of a dioxirane (B86890) intermediate from the trifluoromethyl ketone and the oxidant. This highly reactive dioxirane then transfers an oxygen atom to the alkene, forming the epoxide and regenerating the ketone catalyst.

2,2,2-Trifluoroacetophenone (B138007), a close analog of the title compound, has been demonstrated to be an efficient organocatalyst for the epoxidation of a wide range of alkenes. acs.orgorganic-chemistry.orgnih.gov This process is characterized by its mild reaction conditions, low catalyst loadings (typically 2-5 mol%), and high to quantitative yields of the corresponding epoxides. acs.orgnih.gov

The table below presents the results of the epoxidation of various alkenes using 2,2,2-trifluoroacetophenone as an organocatalyst, highlighting the broad applicability of this catalytic system.

| Entry | Alkene | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | 1-Phenylcyclohexene | 5 | 1 | 99 |

| 2 | Styrene | 5 | 1 | 95 |

| 3 | (E)-Stilbene | 5 | 1 | 98 |

| 4 | α-Methylstyrene | 5 | 1 | 99 |

| 5 | Limonene | 5 | 1 | 90 (monoepoxide) |

Data is representative of epoxidation reactions catalyzed by 2,2,2-trifluoroacetophenone. acs.org

The catalytic efficiency of trifluoromethyl ketones in epoxidation reactions underscores their potential as "green" catalysts, offering an alternative to traditional metal-based oxidation systems. The principles governing the catalytic activity of 2,2,2-trifluoroacetophenone are directly applicable to understanding the potential catalytic applications of 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone.

Applications As a Key Synthetic Building Block and Intermediate

Construction of Complex Fluorinated Organic Molecules

The dual functionality of 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone makes it an ideal starting material for synthesizing intricate organic structures that incorporate fluorine, an element known to impart unique physiological and chemical properties to molecules.

The trifluoroacetyl group is readily converted into other valuable functional groups, such as trifluoromethyl-substituted alcohols and amines. These moieties are of significant interest in medicinal chemistry and materials science.

Fluorinated Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 2,2,2-trifluoro-1-(2-iodophenyl)ethanol, using standard reducing agents like sodium borohydride (B1222165). This transformation provides access to chiral or racemic trifluoromethylated benzylic alcohols, which are important precursors for various pharmaceuticals and chiral ligands.

Fluorinated Amines: Through reductive amination, the ketone can be converted into primary or secondary amines. A common method is the Leuckart-Wallach reaction, which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) to produce the corresponding 2,2,2-trifluoro-1-(2-iodophenyl)ethan-1-amine. researchgate.net This reaction provides a direct route to valuable trifluoromethyl-containing benzylamines. researchgate.net Furthermore, enzymatic methods using transaminases can achieve the asymmetric synthesis of chiral fluorinated amines from trifluoromethyl ketones, offering high enantioselectivity. nih.gov

| Transformation | Product | Reagents/Conditions | Application |

| Reduction | 2,2,2-Trifluoro-1-(2-iodophenyl)ethanol | Sodium Borohydride (NaBH₄) | Precursor for chiral ligands and pharmaceuticals |

| Reductive Amination | 2,2,2-Trifluoro-1-(2-iodophenyl)ethan-1-amine | Ammonium Formate (Leuckart-Wallach) | Synthesis of trifluoromethyl-containing benzylamines |

| Asymmetric Amination | Chiral 2,2,2-Trifluoro-1-(2-iodophenyl)ethan-1-amine | Transaminase enzymes | Access to enantiopure amines for drug development |

The ortho-iodo substituent is a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. This reactivity allows for the elaboration of the aromatic ring and the construction of fused heterocyclic systems.

A prominent application is in the Sonogashira coupling reaction, which couples the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is foundational for creating more complex aromatic structures. When applied to 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone, the resulting ortho-alkynyl trifluoromethyl ketone can undergo subsequent intramolecular cyclization reactions. For instance, coupling with a terminal alkyne followed by an acid- or base-catalyzed cyclization involving the ketone can lead to the formation of substituted indene (B144670) derivatives or other fused ring systems. This strategy is analogous to established methods for synthesizing benzo[b]furans and indoles from ortho-iodophenols and ortho-iodoanilines, respectively. researchgate.net

The compound serves as a synthon for introducing the entire 2-(trifluoroacetyl)phenyl moiety into a larger molecule. By utilizing the reactivity of the carbon-iodine bond, this building block can be attached to various substrates through cross-coupling reactions. For example, in a Suzuki coupling, the iodo-substituent can react with an organoboron compound, or in a Heck reaction, it can couple with an alkene. This effectively installs the trifluoroacetylphenyl group, which can be a key structural element in pharmacologically active compounds or advanced materials.

2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone is a valuable precursor for synthesizing trifluoromethylated allenes and indenes. The synthesis typically proceeds through a two-step sequence:

Alkynylation: The ketone functionality reacts with an acetylide nucleophile (e.g., from a lithium acetylide or Grignard reagent) to form a propargylic alcohol intermediate.

Rearrangement/Cyclization: This propargylic alcohol can then be subjected to reaction conditions that promote rearrangement to form a trifluoromethylated allene. Alternatively, intramolecular cyclization, often catalyzed by transition metals or acids, can lead directly to the formation of trifluoromethylated indene derivatives. The synthesis of indeno[1,2-b]pyridines from aromatic ketones demonstrates a related pathway for building indene-fused systems. jourcc.com

Role in Asymmetric Synthesis

Beyond its use as a structural component, 2,2,2-trifluoro-1-(2-iodo-phenyl)-ethanone is a precursor for advanced reagents used in asymmetric catalysis, particularly in the field of hypervalent iodine chemistry.

Chiral hypervalent iodine(III) reagents have emerged as powerful, environmentally friendly alternatives to heavy metal catalysts for a variety of asymmetric transformations. cardiff.ac.ukresearchgate.net These reagents are typically prepared by the oxidation of a chiral iodoarene precursor. core.ac.uk

2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone can be converted into a chiral iodoarene, which then serves as a precatalyst. The general strategy involves modifying the trifluoroacetyl group to introduce a chiral center. For example:

The ketone is first reduced to the corresponding alcohol.

This alcohol is then esterified with a chiral carboxylic acid, or converted into an amine and coupled with a chiral auxiliary.

The resulting diastereomerically pure or enantiomerically enriched iodoarene is then oxidized (e.g., using m-CPBA or Oxone®) to generate the active chiral iodine(III) species.

These chiral reagents can mediate a range of enantioselective reactions, such as the α-functionalization of ketones, the dearomatization of phenols, and the aminooxygenation of olefins. nih.govresearchgate.net The design of the chiral scaffold attached to the iodoarene is crucial for achieving high levels of stereocontrol in these transformations. cardiff.ac.uk

Substrate in Enantioselective Catalytic Reactions

While specific documented examples of 2,2,2-trifluoro-1-(2-iodophenyl)-ethanone as a substrate in enantioselective catalytic reactions are not extensively reported in readily available literature, its chemical structure suggests significant potential for such applications. The presence of a prochiral trifluoromethylketone moiety makes it an ideal candidate for asymmetric transformations, particularly enantioselective reductions to form chiral trifluoromethyl-substituted alcohols. These chiral fluorinated alcohols are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.

The general field of asymmetric synthesis has seen the development of numerous catalytic systems for the enantioselective reduction of trifluoromethyl ketones. For instance, chiral catalysts derived from transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, have proven effective in the asymmetric transfer hydrogenation of various trifluoroacetophenones. Similarly, enzymatic reductions offer a green and highly selective alternative.

Although direct research on the ortho-iodo isomer is limited, related studies on other substituted trifluoroacetophenones provide a strong basis for its potential. For example, the enantioselective reduction of 2,2,2-trifluoroacetophenone (B138007) and its derivatives is a well-established method for producing chiral α-(trifluoromethyl)benzyl alcohols. It is reasonable to infer that 2,2,2-trifluoro-1-(2-iodophenyl)-ethanone would be a viable substrate for similar catalytic systems, yielding the corresponding chiral (R)- or (S)-2,2,2-trifluoro-1-(2-iodophenyl)ethanol. The steric and electronic effects of the ortho-iodo substituent would likely influence the reaction's efficiency and enantioselectivity, offering a subject for further investigation.

Table 1: Examples of Enantioselective Reactions on Analogous Trifluoromethyl Ketones

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Chiral Ruthenium Complex | 2,2,2-Trifluoroacetophenone | (R)-α-(Trifluoromethyl)benzyl alcohol | 94% |

| Rhodium/f-spiroPhos Complex | α-Trifluoromethylidene lactams | Chiral 2,2,2-trifluoroethyl lactams | up to 99.9% |

| Isothiourea (HyperBTM) | Perfluoroalkylketones | Perfluoroalkyl-substituted β-lactones | >99:1 er |

Note: The data in this table is for analogous compounds and not for 2,2,2-Trifluoro-1-(2-iodophenyl)-ethanone directly.

Relevance in Materials Science and Medicinal Chemistry Lead Discovery

The unique combination of a trifluoromethyl group and an iodine atom on a phenyl ethanone (B97240) scaffold makes 2,2,2-trifluoro-1-(2-iodophenyl)-ethanone a molecule of significant interest in both materials science and medicinal chemistry. Its distinct structural features can be exploited to design novel compounds with tailored properties.

Design of Fluorinated Compounds with Enhanced Lipophilicity and Specific Interactions

The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design and materials science to modulate their physicochemical properties.

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, primarily due to its profound impact on a molecule's lipophilicity. Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its bioavailability. researchgate.net This increased lipophilicity stems from the fluorine atoms' ability to form a fluorous phase, which is distinct from both aqueous and hydrocarbon phases.

The presence of both an iodine atom and a trifluoromethyl group on the aromatic ring of 2,2,2-trifluoro-1-(2-iodophenyl)-ethanone exerts significant electronic effects, which are of great interest in materials science. Both the trifluoromethyl group and the iodine atom are electron-withdrawing groups. youtube.comuobabylon.edu.iq The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect), while the iodine atom, although a halogen, is also considered a deactivating group in electrophilic aromatic substitution due to its inductive electron-withdrawing effect outweighing its resonance electron-donating effect. wikipedia.orglibretexts.org

These electron-withdrawing properties render the aromatic ring electron-deficient. This modification of the electronic landscape can be harnessed in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the aromatic ring can facilitate electron injection and transport, which are crucial for the performance of n-type organic semiconductors. Furthermore, the presence of the iodine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and extended π-conjugated systems with tailored electronic and photophysical properties.

Utility in Developing Advanced Organic Frameworks

Porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have garnered immense attention for their applications in gas storage, separation, and catalysis. The rational design of the organic linkers is paramount to controlling the structure and function of these frameworks.

While direct utilization of 2,2,2-trifluoro-1-(2-iodophenyl)-ethanone in the synthesis of advanced organic frameworks is not widely reported, its structure presents it as a promising precursor for the synthesis of functionalized organic linkers. The iodine atom can serve as a reactive handle for the construction of larger, more complex organic building blocks through reactions like Sonogashira, Suzuki, or Buchwald-Hartwig cross-coupling. These reactions would allow for the incorporation of the trifluoromethyl-phenyl moiety into larger, rigid structures suitable for forming porous frameworks.

The incorporation of fluorinated groups into the organic linkers of MOFs and COFs can impart desirable properties to the resulting materials. researchgate.netrsc.org For instance, fluorination can enhance the chemical and thermal stability of the framework. Moreover, the presence of fluorine atoms can modulate the pore environment, potentially leading to improved selectivity in gas separation applications, such as CO2 capture. The trifluoromethyl group, in particular, can introduce hydrophobicity into the pores, which can be advantageous for applications involving the separation of nonpolar molecules or for enhancing the framework's stability in the presence of moisture. The potential to synthesize novel fluorinated and iodinated linkers from 2,2,2-trifluoro-1-(2-iodophenyl)-ethanone opens up avenues for the development of new functional porous materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone could be located.

Specific chemical shifts, coupling constants, and signal multiplicities for the aromatic protons of this compound are not documented in available sources.

The characteristic chemical shifts for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons are not documented.

The specific chemical shift for the trifluoromethyl group of this compound is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific IR spectrum identifying the characteristic absorption frequencies for the carbonyl (C=O) stretching, C-F stretching, or aromatic vibrations of 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone has been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone is 300.02 g/mol , no experimental mass spectrum data, including the molecular ion peak and characteristic fragmentation patterns, is publicly available.

Other Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

No data from other techniques, such as X-ray crystallography or advanced 2D NMR experiments, for 2,2,2-Trifluoro-1-(2-iodophenyl)ethanone could be retrieved.

Computational and Theoretical Investigations of 2,2,2 Trifluoro 1 2 Iodo Phenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, energy, and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state. mdpi.comepstem.net For 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.netmdpi.com

Illustrative Data: The following table shows representative geometric parameters that would be obtained from a DFT geometry optimization of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone. Actual values would require a specific DFT calculation.

Table 1: Predicted Geometric Parameters from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (ring) | Average carbon-carbon bond length in the phenyl ring | ~ 1.40 Å |

| C-I | Bond length between the phenyl ring and iodine | ~ 2.10 Å |

| C-C(=O) | Bond length between the phenyl ring and carbonyl carbon | ~ 1.50 Å |

| C=O | Bond length of the carbonyl group | ~ 1.21 Å |

| C-CF3 | Bond length between the carbonyl carbon and trifluoromethyl group | ~ 1.55 Å |

| C-F | Average carbon-fluorine bond length | ~ 1.34 Å |

| ∠C-C-I | Bond angle involving the iodine atom | ~ 120° |

| ∠C-C=O | Bond angle of the ketone group relative to the ring | ~ 119° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net

For 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring, while the LUMO would be centered on the electron-deficient trifluoroacetyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

Illustrative Data: The following table presents typical energy values and reactivity descriptors derived from a HOMO-LUMO analysis.

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Description | Illustrative Value |